N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide
Description
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-10-3-7-14(13(16)9-10)17-15(18)8-6-12-5-4-11(2)19-12/h3-5,7,9H,6,8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZVNXILWWDCGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(O2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328649 | |
| Record name | N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201328649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198726 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
890602-03-6 | |
| Record name | N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201328649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the 2-position.
Furan Ring Formation: The brominated intermediate is then reacted with a suitable furan derivative to form the furan ring.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a propanamide derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Dehalogenated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving amide bonds.
Medicine:
Drug Development: Its structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets. The bromine and furan rings may facilitate binding to enzymes or receptors, leading to modulation of their activity. The amide bond plays a crucial role in stabilizing the compound’s structure and enhancing its interaction with biological molecules.
Comparison with Similar Compounds
Positional Isomer: N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide
A closely related compound, N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide (Compound ID: 5661-1735), differs in the bromine substitution position (4- vs. 2-bromo) and lacks the 4-methyl group on the phenyl ring. Key comparative data are summarized below:
Key Differences :
Functional Group Variations: CB2-Selective Oxadiazolyl-Propanamides
Compounds such as 3-(3-(2-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide (6e) share a propanamide backbone but replace the furan with an oxadiazole heterocycle.
Key Differences :
Amide Coupling Strategies
The synthesis of propanamide derivatives typically involves coupling a substituted phenylamine with a propanoic acid derivative. For example:
Challenges for the Target Compound :
- The 2-bromo-4-methylphenyl group may hinder coupling efficiency due to steric effects, necessitating optimized reaction conditions (e.g., elevated temperatures or microwave-assisted synthesis).
Biological Activity
N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide is an organic compound classified as an amide. Its unique structure features a bromine atom and a methyl group on a phenyl ring, along with a furan ring that also contains a methyl substituent. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Bromination : The starting material, 4-methylphenyl, is brominated to introduce a bromine atom at the 2-position.
- Furan Ring Formation : The brominated intermediate is reacted with a suitable furan derivative to form the furan ring.
- Amidation : The final step involves forming the amide bond by reacting the intermediate with a propanamide derivative.
These reactions are usually conducted under controlled conditions to optimize yield and purity, often employing solvents like ethanol or acetonitrile and catalysts such as piperidine or triethylamine .
Chemical Structure
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H16BrNO2 |
| Molecular Weight | 304.20 g/mol |
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The presence of the bromine atom and furan ring enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. The amide bond stabilizes the compound's structure, facilitating its interaction with biological molecules .
Research Findings
Recent studies have investigated the compound's potential pharmacological effects, including:
- Antimicrobial Activity : Preliminary assays suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
- Anticancer Properties : In vitro studies have indicated that it may inhibit cancer cell proliferation, although further research is needed to elucidate the precise mechanisms involved.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzyme activities linked to disease pathways, which could be leveraged for therapeutic purposes .
Case Studies
In one notable study, researchers evaluated the efficacy of this compound in a cancer cell line model. The results demonstrated a significant reduction in cell viability at concentrations above 10 μM, suggesting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand its unique properties, comparisons can be made with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(2-chloro-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide | Moderate anticancer activity | Chlorine substitution affects reactivity |
| N-(2-bromo-4-ethylphenyl)-3-(5-methylfuran-2-yl)propanamide | Limited antimicrobial effects | Ethyl group alters binding affinity |
These comparisons highlight how variations in substituents can influence biological activity and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide, and how can purity be ensured?
- Methodology : Multi-step organic synthesis typically involves:
- Step 1 : Formation of the amide bond via coupling between 2-bromo-4-methylaniline and 3-(5-methylfuran-2-yl)propanoic acid using coupling agents like EDCI/HOBt .
- Step 2 : Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
- Analytical Validation : Purity is confirmed using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to verify absence of unreacted starting materials or side products .
Q. How can the compound’s stability under varying storage conditions be systematically evaluated?
- Experimental Design :
- Storage Tests : Store aliquots at -20°C, 4°C, and room temperature for 1–6 months.
- Stability Metrics : Monitor degradation via LC-MS and compare peak areas of the parent compound vs. degradation products (e.g., hydrolysis of the amide bond or bromine substitution) .
- Recommendation : Use inert atmospheres (argon) and desiccants for long-term storage to minimize hydrolysis .
Advanced Research Questions
Q. What strategies mitigate side reactions during bromine-substituted aryl amide synthesis?
- Key Challenges : Competing nucleophilic substitution at the bromine atom or undesired furan ring oxidation .
- Solutions :
- Temperature Control : Maintain reactions below 60°C to suppress bromine displacement .
- Catalyst Optimization : Use Pd-catalyzed coupling for selective amide bond formation without disturbing the bromine substituent .
- Protective Groups : Temporarily protect the furan ring with trimethylsilyl groups to prevent oxidation during synthesis .
Q. How do structural modifications (e.g., bromine position, methyl-furan substitution) influence biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Methodology : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) and metabolic stability in liver microsomes .
Q. What in vitro models are suitable for evaluating its anti-inflammatory or antimicrobial potential?
- Anti-Inflammatory :
- COX-2 Inhibition Assay : Measure compound’s ability to suppress prostaglandin E₂ (PGE₂) production in LPS-stimulated macrophages .
- NF-κB Luciferase Reporter Assay : Quantify inhibition of inflammatory signaling pathways in HEK293T cells .
- Antimicrobial :
- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
Contradictory Data Analysis
Q. How to resolve discrepancies in reported bioactivity across structurally similar analogs?
- Case Study : reports anti-inflammatory activity in analogs with 4-methoxyphenethyl groups, while highlights thiophene derivatives with superior potency.
- Resolution Tactics :
- Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with COX-2’s Tyr355) .
- Solubility Adjustments : Introduce polar groups (e.g., sulfonyl) to improve bioavailability in thiophene analogs .
Methodological Best Practices
- Reaction Monitoring : Use inline FTIR or LC-MS to track intermediates in real time .
- Data Reproducibility : Precisely document solvent purity (±0.1% water content) and catalyst lot numbers to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
